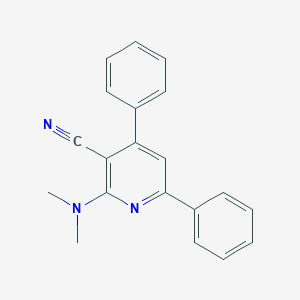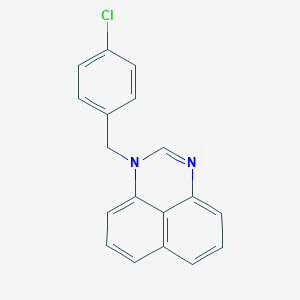![molecular formula C22H20N2O B378970 1-Benzyl-2-[(2-methylphenoxy)methyl]benzimidazole CAS No. 612049-77-1](/img/structure/B378970.png)
1-Benzyl-2-[(2-methylphenoxy)methyl]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Benzyl-2-[(2-methylphenoxy)methyl]benzimidazole consists of a benzimidazole core with a benzyl group and a 2-methylphenoxy methyl group attached . The average mass of the molecule is 328.407 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The compound has a molecular formula of C22H20N2O and an average mass of 328.407 Da .Scientific Research Applications
Catalysis in Epoxy Resin Systems
“1-Benzyl-2-[(2-methylphenoxy)methyl]benzimidazole” can serve as a catalyst in the curing process of epoxy resins. It is particularly useful in the curing reaction of biphenyl epoxy systems, which are a type of phenolic resin system . These resins are known for their excellent thermal stability and mechanical properties, making them suitable for high-performance composites and coatings.
Formation of Mixed Ligand Pt(II) Complexes
This compound is a nitrogen heterocycle that has the ability to form mixed ligand complexes with platinum(II) (Pt(II)) . Such complexes have significant applications in the field of medicinal chemistry, particularly in the development of potential anticancer drugs.
Synthesis of 2-Methylimidazole Derivatives
When treated with ammonia and sodium, “this compound” yields 2-methylimidazole derivatives . These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Plasma-Polymerized Thin Films
The compound can be used to deposit plasma-polymerized thin films onto glass substrates by a glow discharge technique . These thin films have potential applications in electronics and optics, such as protective coatings and anti-reflective layers.
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-2-[(2-methylphenoxy)methyl]benzimidazole are currently unknown. This compound belongs to the benzimidazole class, which is known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
As a benzimidazole derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . The presence of the benzyl and phenoxy groups may also influence its binding affinity and selectivity.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Benzimidazoles are known to interfere with a wide range of biochemical processes, including DNA replication, protein synthesis, and enzyme activity
Result of Action
The molecular and cellular effects of this compound are currently unknown. Given the diverse biological activities of benzimidazoles, this compound could potentially exhibit a range of effects, from modulation of enzyme activity to alteration of cellular signaling pathways .
properties
IUPAC Name |
1-benzyl-2-[(2-methylphenoxy)methyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-17-9-5-8-14-21(17)25-16-22-23-19-12-6-7-13-20(19)24(22)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQBRSOGPYAELF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B378887.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B378893.png)
![Prop-2-enyl 6-[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate](/img/structure/B378895.png)
![2-(2-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378896.png)
![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378898.png)
![8,9-Bis(4-methoxyphenyl)-2-thien-2-ylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378899.png)

![2-(phenoxymethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378901.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4,6-diphenylnicotinonitrile](/img/structure/B378902.png)
![1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B378905.png)
![N-(2-benzoyl-4,6-diphenylthieno[2,3-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B378906.png)

![1-benzyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B378908.png)
![Diethyl 2-[4-(benzyloxy)-3-methoxyphenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B378909.png)